2,6-Dichloro-3-nitrobenzyl Bromide
Overview
Description
2,6-Dichloro-3-nitrobenzyl Bromide is a useful research compound. Its molecular formula is C7H4BrCl2NO2 and its molecular weight is 284.92 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis Applications
"2,6-Dichloro-3-nitrobenzyl Bromide" serves as a valuable intermediate in organic synthesis, contributing to the production of chemicals used in medicine, pesticides, and other chemical fields. The synthesis process can be optimized for low production cost, simple operation, short reaction time, and environmental friendliness, making it suitable for industrial production (Wang Ling-ya, 2015). Additionally, its role in the fully green process of preparing pure p-nitrobenzyl bromide using solar photothermochemical reaction and supercritical CO2 work up demonstrates its significance in sustainable chemistry practices (M. Dinda et al., 2013).
Peptide Synthesis
In peptide synthesis, "this compound" derivatives have been employed for the synthesis of benzyloxycarbonyl peptide esters, which are then converted into free peptides under mild conditions. This application highlights its utility in the synthesis of complex biological molecules (F. Stewart, 1967).
Environmental Technology
The chemical's application extends to environmental science, where it contributes to the synthesis of environmentally significant molecules with low carbon footprint, further underscoring its role in green chemistry (M. Dinda et al., 2013).
Photochemistry and Photophysics
"this compound" has been explored for its photochemical properties, particularly as a photocleavable protecting group for various nitrogen-containing compounds. This application is crucial for light-sensitive reactions in chemical synthesis, offering a pathway to control reaction mechanisms with light (T. Voelker et al., 1998).
Properties
IUPAC Name |
2-(bromomethyl)-1,3-dichloro-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrCl2NO2/c8-3-4-5(9)1-2-6(7(4)10)11(12)13/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPYAGOYHCUEBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Cl)CBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrCl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451869 | |
Record name | 2,6-Dichloro-3-nitrobenzyl Bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30451869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83141-02-0 | |
Record name | 2,6-Dichloro-3-nitrobenzyl Bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30451869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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